1,1,2-Trifluoro-1,2,2-trimethyldisilane
Description
1,1,2-Trifluoro-1,2,2-trimethyldisilane (C₄H₉F₃Si₂) is a fluorinated organosilicon compound characterized by three fluorine atoms and three methyl groups attached to a disilane backbone. Its structure combines the electronegativity of fluorine with the steric bulk of methyl groups, influencing its chemical reactivity, stability, and physical properties. This compound serves as a precursor in organosilicon synthesis, with applications in materials science and specialty chemicals.
Properties
CAS No. |
15063-60-2 |
|---|---|
Molecular Formula |
C3H9F3Si2 |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
difluoro-[fluoro(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C3H9F3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |
InChI Key |
WHXBXZAOQKALJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(F)[Si](C)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,2-Trifluoro-1,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl fluoride with a suitable fluorinating agent under controlled conditions. One common method includes the use of copper(I) bromide as a catalyst in the silylation of 1,1,2-trifluoroethenylzinc reagent with trimethylsilyl chloride . This reaction is scalable and can be adapted to other trialkyl halosilanes.
Industrial production methods often involve the use of photochlorination techniques, where the compound is synthesized from precursors like HCFC-133a (CF3CH2Cl) through a series of chlorination and fluorination steps .
Chemical Reactions Analysis
1,1,2-Trifluoro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated silanes and silicon-based materials .
Scientific Research Applications
1,1,2-Trifluoro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated organic molecules and polymers.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for imaging agents.
Mechanism of Action
The mechanism by which 1,1,2-Trifluoro-1,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the silicon centers and facilitate various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
The table below compares key structural and molecular features of 1,1,2-Trifluoro-1,2,2-trimethyldisilane with related disilanes and halogenated ethanes:
Key Observations:
- Halogen Effects : Fluorine’s high electronegativity strengthens Si–F bonds (bond energy ~552 kJ/mol) compared to Si–Cl (~381 kJ/mol), making the trifluoro compound more thermally stable but less reactive toward nucleophiles than its trichloro analog .
- Steric Hindrance : The trifluoro-trimethyl disilane’s methyl groups reduce accessibility to the silicon center, slowing hydrolysis compared to less-substituted analogs like 1,1,2,2-tetrachloro-1,2-dimethyldisilane .
- Molecular Weight : Chlorinated disilanes (e.g., C₃H₉Cl₃Si₂) exhibit higher molecular weights due to chlorine’s larger atomic mass, impacting volatility and density.
Reactivity and Stability
- Hydrolysis: The trifluoro compound resists hydrolysis due to strong Si–F bonds and steric protection, whereas 1,1,2-trichloro-1,2,2-trimethyldisilane undergoes rapid hydrolysis to form silanols and HCl . In contrast, ethane-based Freon-113 (C₂Cl₃F₃) is inert under ambient conditions, making it historically useful as a refrigerant .
- Thermal Decomposition :
- Fluorinated disilanes decompose at higher temperatures (>300°C) compared to chlorinated analogs, releasing SiF₄ and hydrocarbons. Chlorinated variants may produce toxic HCl gas .
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